molecular formula C23H26N4O3 B2921911 N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286696-65-8

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2921911
CAS No.: 1286696-65-8
M. Wt: 406.486
InChI Key: ZVIVLTYYPOAUHN-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a morpholino group attached to a pyrazole ring, which is further connected to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.

    Attachment of the Morpholino Group: The morpholino group is typically introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the pyrazole derivative with benzyl chloroacetate, followed by hydrolysis and subsequent amidation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the benzyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives, such as:

    N-benzyl-2-(4-phenyl-3-morpholino-1H-pyrazol-1-yl)acetamide: Lacks the methoxy group, which may affect its pharmacological properties.

    N-benzyl-2-(4-(3-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.

    N-benzyl-2-(4-(3-hydroxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide: The presence of a hydroxy group may enhance its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-20-9-5-8-19(14-20)21-16-27(25-23(21)26-10-12-30-13-11-26)17-22(28)24-15-18-6-3-2-4-7-18/h2-9,14,16H,10-13,15,17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIVLTYYPOAUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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